

The Biological Activity of FAK Inhibitor 6: A Technical Guide

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Compound of Interest

Compound Name: FAK inhibitor 6

Cat. No.: B12417967

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Focal Adhesion Kinase (FAK) inhibitor 6, also identified as compound 9h in primary literature, is a potent and selective small molecule inhibitor of FAK, a non-receptor tyrosine kinase critically involved in cancer progression. This technical guide provides a comprehensive overview of the biological activity of **FAK inhibitor 6**, tailored for researchers, scientists, and drug development professionals. The information is compiled from published research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activity

FAK inhibitor 6 is a derivative of 2,4-diarylaminopyrimidine substituted with an isopropylsulfonyl group. Its primary mechanism of action is the direct inhibition of FAK's enzymatic activity, which subsequently disrupts downstream signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.

Data Presentation

The following tables summarize the quantitative data on the biological activity of **FAK inhibitor 6**.

Table 1: In Vitro Enzymatic and Anti-proliferative Activity of **FAK Inhibitor 6**

Assay Type	Target/Cell Line	IC50	Reference
FAK Enzymatic Assay	Recombinant FAK	0.1165 nM	[1][2]
Anti-proliferative Assay	AsPC-1 (Pancreatic Cancer)	0.1596 μ M	[1][2]
Anti-proliferative Assay	PaCa-2 (Pancreatic Cancer)	5.274 μ M	
Anti-proliferative Assay	H1975 (Lung Cancer)	2.918 μ M	
Anti-proliferative Assay	KM3/BTZ (Lymphoma)	2.315 μ M	
Anti-proliferative Assay	Raji (Lymphoma)	1.320 μ M	
Anti-proliferative Assay	L-02 (Normal Liver)	1.220 μ M	

Table 2: In Vivo Efficacy of **FAK Inhibitor 6**

Animal Model	Cancer Type	Dosage	Outcome	Reference
Murine Xenograft	AsPC-1 Pancreatic Cancer	10 mg/kg	Significant tumor growth inhibition	[1]

Mechanism of Action

FAK inhibitor 6 exerts its biological effects by interfering with FAK-mediated phosphorylation. By inhibiting the autophosphorylation of FAK at tyrosine 397 (Y397), it prevents the recruitment and activation of downstream signaling proteins such as Src, PI3K, and Grb2. This blockade leads to the suppression of key pro-survival and pro-proliferative pathways, including the PI3K/AKT/mTOR and Ras/MEK/ERK signaling cascades. Furthermore, the inhibition of FAK signaling by this compound has been shown to induce cell cycle arrest at the G2/M phase and inhibit cancer cell migration.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited. Note: The specific experimental details for **FAK inhibitor 6** (compound 9h) from the primary publication were not accessible. The following protocols are based on established and widely used methods for evaluating FAK inhibitors.

In Vitro FAK Kinase Assay (Representative Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of FAK.

- Reagents and Materials:
 - Recombinant human FAK enzyme.
 - Poly(Glu, Tyr) 4:1 as a substrate.
 - ATP (Adenosine triphosphate).
 - Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
 - Test compound (**FAK inhibitor 6**) dissolved in DMSO.
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
 - 384-well assay plates.
- Procedure:
 1. Prepare serial dilutions of **FAK inhibitor 6** in DMSO and then dilute in kinase buffer.
 2. Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
 3. Add 2.5 µL of a solution containing the FAK enzyme and substrate in kinase buffer to each well.

4. Initiate the kinase reaction by adding 5 μ L of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near its K_m for FAK.
5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
6. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
7. Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
8. Determine the IC_{50} value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay (Representative Protocol)

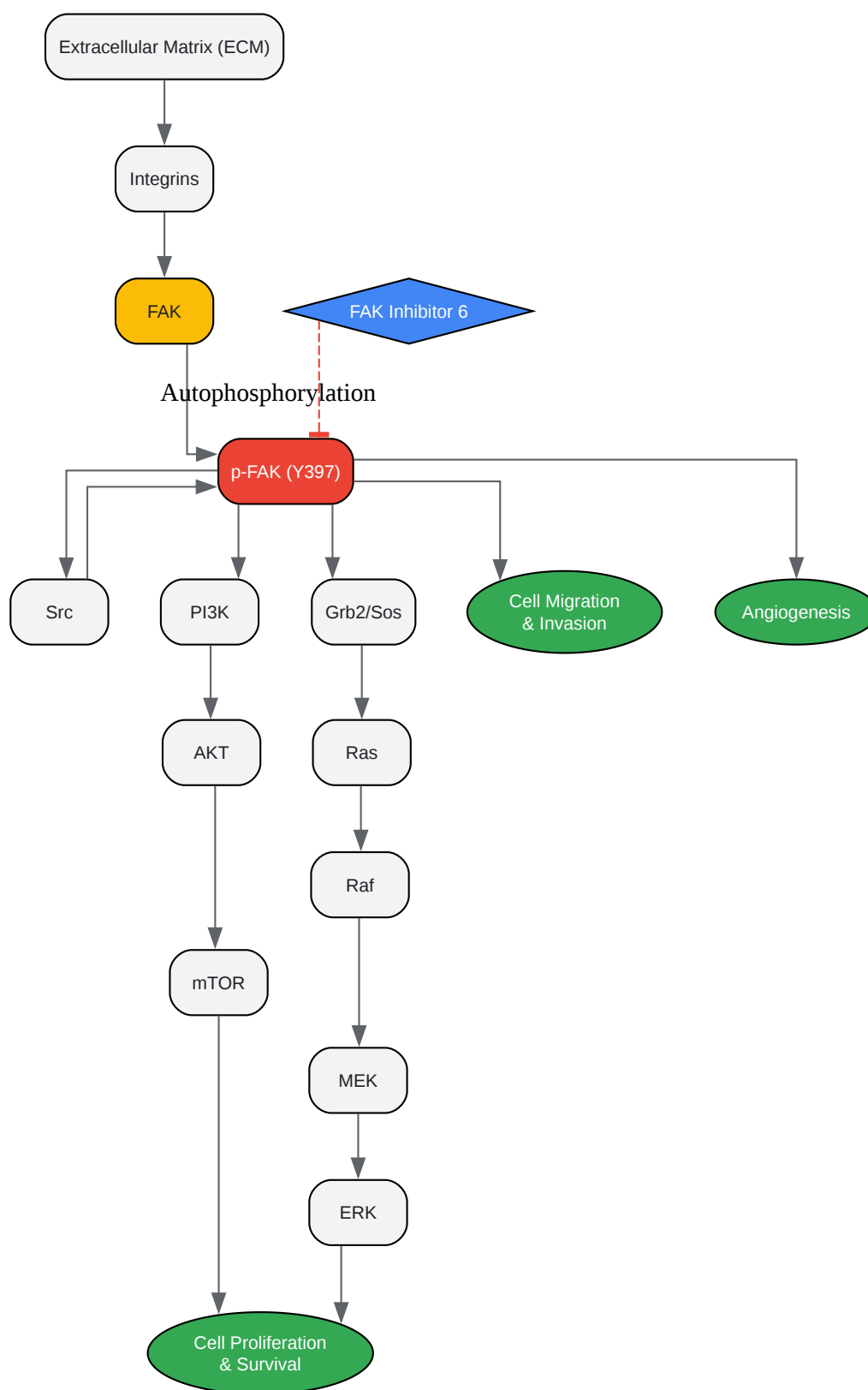
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

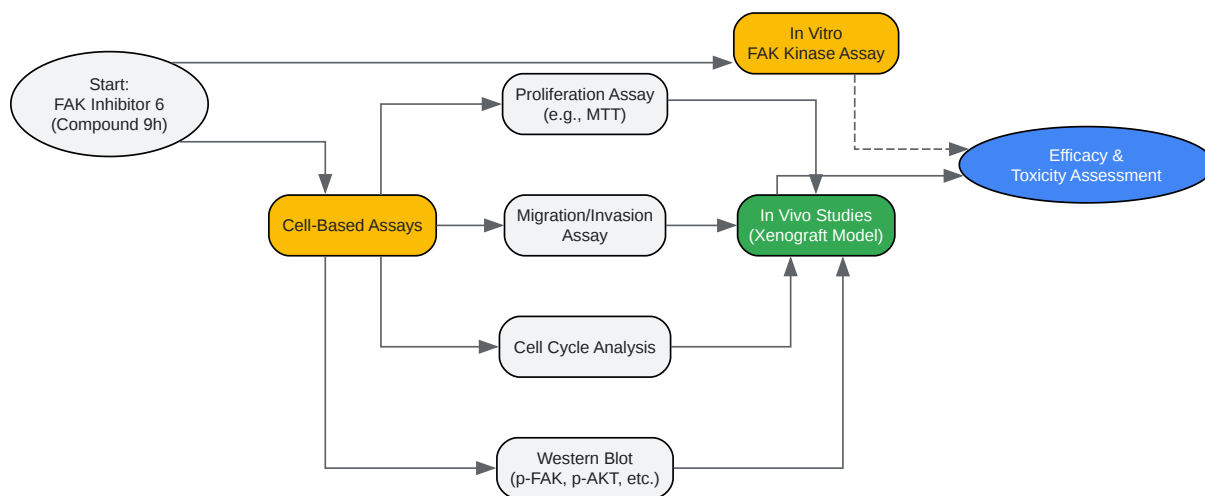
- Reagents and Materials:
 - Cancer cell lines (e.g., AsPC-1).
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
 - **FAK inhibitor 6** dissolved in DMSO.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
 - Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
 - 96-well cell culture plates.
- Procedure:
 1. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

2. Treat the cells with various concentrations of **FAK inhibitor 6** (typically in a final volume of 100 μ L per well) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
3. After the incubation period, add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
4. Carefully remove the medium and add 100 μ L of the solubilization solution to dissolve the formazan crystals.
5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
7. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by **FAK inhibitor 6** and a typical experimental workflow for its evaluation.





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References

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